molecular formula C12H7ClN2OS3 B2726373 5-chloro-N-(4-(thiophen-2-yl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 397277-73-5

5-chloro-N-(4-(thiophen-2-yl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2726373
CAS No.: 397277-73-5
M. Wt: 326.83
InChI Key: VTEPOGJTRWTCPH-UHFFFAOYSA-N
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Description

5-chloro-N-(4-(thiophen-2-yl)thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that features both thiazole and thiophene rings. These structures are known for their significant biological activities and are commonly found in various pharmaceutical agents. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in medicinal chemistry and related fields.

Preparation Methods

The synthesis of 5-chloro-N-(4-(thiophen-2-yl)thiazol-2-yl)thiophene-2-carboxamide typically involves the formation of the thiazole and thiophene rings followed by their coupling. Common synthetic routes include:

Chemical Reactions Analysis

5-chloro-N-(4-(thiophen-2-yl)thiazol-2-yl)thiophene-2-carboxamide undergoes various types of chemical reactions:

Properties

IUPAC Name

5-chloro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2OS3/c13-10-4-3-9(19-10)11(16)15-12-14-7(6-18-12)8-2-1-5-17-8/h1-6H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEPOGJTRWTCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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